4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromomethoxyphenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines followed by cyclization reactions. One common method involves the reaction of 3-bromo-4-methoxybenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution of the bromine atom can produce various substituted derivatives .
Scientific Research Applications
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes or disrupt cell membrane integrity. The triazole ring is known to interact with metal ions, which can be crucial in its biological activity. The exact pathways and molecular targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H12BrClN4OS |
---|---|
Molecular Weight |
423.7 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12BrClN4OS/c1-23-14-7-2-10(8-13(14)17)9-19-22-15(20-21-16(22)24)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI Key |
SXZJAESHMPBEJS-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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